![molecular formula C17H15ClN2O2 B5850072 2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5850072.png)
2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro-substituted phenoxy group and a cyanomethyl-substituted phenyl group connected through an acetamide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide typically involves multiple steps. One common route starts with the preparation of 4-chloro-3-methylphenol, which is then reacted with chloroacetic acid to form 2-(4-chloro-3-methylphenoxy)acetic acid. This intermediate is then converted to its acyl chloride derivative using thionyl chloride. The final step involves the reaction of the acyl chloride with 4-(cyanomethyl)aniline to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chloro group in the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The presence of the chloro and cyanomethyl groups can influence its binding affinity and specificity, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(4-chloro-2-methylphenoxy)-3’-(trifluoromethyl)acetanilide
- 2-(2-chlorophenoxy)-3’-(trifluoromethyl)acetanilide
- 2-(4-chlorophenoxy)-2’-(trifluoromethyl)acetanilide
Uniqueness
2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-12-10-15(6-7-16(12)18)22-11-17(21)20-14-4-2-13(3-5-14)8-9-19/h2-7,10H,8,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWLOESIFMQNHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)CC#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-[(2,4-dichlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5849992.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5850002.png)
![N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5850007.png)
![N,N-diethyl-4-[(4-ethylpiperazin-1-yl)methyl]aniline](/img/structure/B5850013.png)
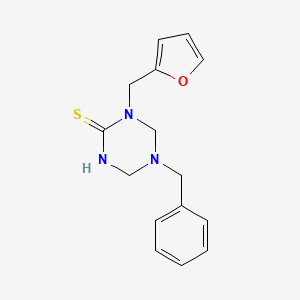
![1-[(2-Bromophenyl)methyl]azocane](/img/structure/B5850034.png)
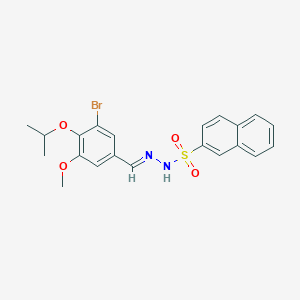
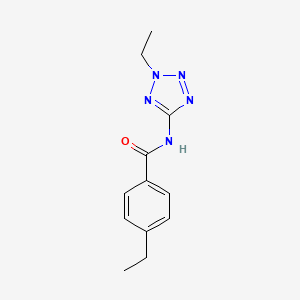
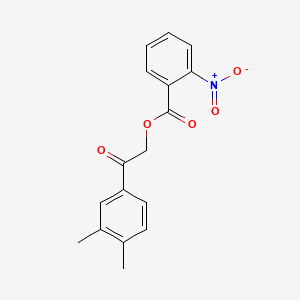
![2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE](/img/structure/B5850047.png)
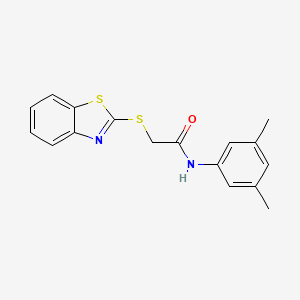
![3-[(4-methoxybenzyl)thio]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5850055.png)
![7,8-Dihydrothiazolo[2,3-i]purine](/img/structure/B5850062.png)
![3-{[(4-Methylphenyl)carbamothioyl]sulfanyl}propanamide](/img/structure/B5850076.png)
